molecular formula C19H22N2 B112658 1'-Benzylspiro[indoline-3,4'-piperidine] CAS No. 474538-99-3

1'-Benzylspiro[indoline-3,4'-piperidine]

Cat. No. B112658
M. Wt: 278.4 g/mol
InChI Key: OFCNNQTXJKPKSI-UHFFFAOYSA-N
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Description

1’-Benzylspiro[indoline-3,4’-piperidine] is a chemical compound with the formula C19H22N2. Its molecular weight is 278.39 g/mol .


Molecular Structure Analysis

The InChI code for 1’-Benzylspiro[indoline-3,4’-piperidine] is 1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2 .


Physical And Chemical Properties Analysis

1’-Benzylspiro[indoline-3,4’-piperidine] has a density of 1.2±0.1 g/cm3, a boiling point of 430.5±45.0 °C at 760 mmHg, and a flash point of 174.4±19.7 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Potential in Cancer Treatment

1'-Benzylspiro[indoline-3,4'-piperidine] derivatives have shown promise in cancer treatment. For instance, a study by (Li et al., 2020) identified these derivatives as potent anti-tumor agents, particularly against certain cell lines. Their research focused on the antiproliferative activities of these compounds, highlighting their potential in oncology.

Antidepressant Potential

Research by (Ong et al., 1983) and (Glamkowski et al., 1984) explored 1-arylspiro[indoline-3,4'-piperidine]s for their antidepressant properties. These studies found significant antidepressant activity in animal models, offering insights into the therapeutic potential of these compounds in mental health treatment.

Chemical Synthesis and Medicinal Chemistry

The synthesis and modification of 1'-Benzylspiro[indoline-3,4'-piperidine] have been key areas of study. For example, (Yamato et al., 1981) and (Freund & Mederski, 2000) explored synthetic routes and structure-activity relationships. These studies contribute significantly to understanding how chemical modifications can influence biological activity.

Safety And Hazards

The safety information for 1’-Benzylspiro[indoline-3,4’-piperidine] includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNNQTXJKPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586361
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzylspiro[indoline-3,4'-piperidine]

CAS RN

474538-99-3
Record name 1'-Benzyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PS Akella - 2020 - usiena-air.unisi.it
Le terapie epigenetiche rappresentano una delle aree più promettenti e innovative della scienza moderna. In particolare, l'uso di inibitori delgli enzimi della famiglia histone …
Number of citations: 2 usiena-air.unisi.it
MM Hornink, AU Lopes - Synthesis, 2020 - thieme-connect.com
Spiroimides exhibit a wide range of biological activities, such as anticonvulsant, antiarrhythmic, and antihyperglycemic activities. Herein, a novel synthetic application of renewable …
Number of citations: 1 www.thieme-connect.com

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